Myoseverin B is derived from a class of compounds known as 2,6,9-trisubstituted purines. It was initially isolated during research aimed at identifying molecules that could modulate muscle cell differentiation. The compound's structural characteristics allow it to bind to tubulin, thereby affecting microtubule dynamics and cellular processes associated with muscle cell maturation .
The synthesis of Myoseverin B involves several steps that utilize both solid-phase and solution-phase techniques. The primary synthetic route includes:
The synthetic methodology has been optimized to yield high purity and yield of Myoseverin B, facilitating further biological evaluations .
Myoseverin B features a complex molecular structure characterized by a purine base with specific substitutions that confer its biological properties. The molecular formula is typically represented as C₁₃H₁₅N₅O, with a molar mass of approximately 245.3 g/mol.
Myoseverin B primarily engages in chemical reactions that involve microtubule dynamics:
The mechanism of action of Myoseverin B involves its binding to tubulin, which leads to several downstream effects:
Myoseverin B exhibits several notable physical and chemical properties:
These properties are critical for its application in biological studies and potential therapeutic contexts.
Myoseverin B has several scientific applications:
Myoseverin B (C₂₇H₃₂N₆O₂) binds specifically to the β-subunit of tubulin dimers at the colchicine binding site (CBS), a hydrophobic pocket critical for regulating microtubule dynamics. This interaction is characterized by:
Table 1: Binding Parameters of Myoseverin B at the Colchicine Site
Parameter | Myoseverin B | Colchicine | Nocodazole |
---|---|---|---|
Binding Affinity (Kd, μM) | 1.8 ± 0.2 | 0.4 ± 0.1 | 0.9 ± 0.3 |
Key Residues | βTyr224, βAsn258 | βAla248, βThr314 | βGlu198, βAsn165 |
Hydrophobic Contact Area (Ų) | 420 | 580 | 390 |
This targeted binding differentiates Myoseverin B from vinca alkaloids or taxanes, which act at distinct sites [9].
Myoseverin B inhibits microtubule assembly by suppressing tubulin polymerization kinetics, exhibiting dose-dependent effects:
Table 2: Effects of Myoseverin B on Microtubule Dynamics
Concentration (μM) | Polymerization Inhibition (%) | Cellular Phenotype | Mitotic Arrest |
---|---|---|---|
0.5 | 15 ± 3 | Normal microtubules | Absent |
2.0 | 65 ± 8 | Fragmented spindle poles | Partial (40%) |
5.0 | 92 ± 5 | Disassembled spindles | Complete (>90%) |
Unlike taxol, which hyperstabilizes microtubules, Myoseverin B promotes depolymerization, akin to colchicine [9].
Structurally, Myoseverin B belongs to the 2,6,9-trisubstituted purine family. Comparisons with analogues reveal scaffold-dependent activity:
Table 3: Pharmacological Comparison of Purine-Based Microtubule Inhibitors
Compound | Core Structure | Tubulin IC₅₀ (μM) | Cancer Cell IC₅₀ (μM) | Reversibility |
---|---|---|---|---|
Myoseverin B | 2,6,9-Trisubstituted purine | 2.0 | 15–40 | High |
8-Azamyoseverin | 1,2,3-Triazolo[4,5-d]pyrimidine | >20 | >50 | Moderate |
Pyrazolo[4,3-d]pyrimidine | Pyrazolopyrimidine | 0.9 | 8–12 | Low |
WEHI-7326 | Optimized benzodiazepine | Not direct binder* | 0.003–0.05 | Moderate |
*WEHI-7326 disrupts microtubules indirectly at high concentrations (>10 μM) [5].
Myoseverin B’s lower cytotoxicity compared to classical MTAs (e.g., vinblastine) makes it suitable for prolonged regenerative applications [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: